molecular formula C20H16FN3S B2698291 4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1207030-55-4

4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B2698291
CAS No.: 1207030-55-4
M. Wt: 349.43
InChI Key: UPZSGOUHWJRNIE-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a fluorobenzylthio group and a methylphenyl group attached to the pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzylthio group, where nucleophiles such as amines or thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By binding to the active site of these kinases, the compound can prevent their activation and subsequent signaling pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine is unique due to the presence of both a fluorobenzylthio group and a methylphenyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3S/c1-14-5-2-3-8-17(14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-6-4-7-16(21)11-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZSGOUHWJRNIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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